molecular formula C24H26O4 B14297891 Diethyl 4,5-diphenylcyclohex-4-ene-1,2-dicarboxylate CAS No. 114606-03-0

Diethyl 4,5-diphenylcyclohex-4-ene-1,2-dicarboxylate

Cat. No.: B14297891
CAS No.: 114606-03-0
M. Wt: 378.5 g/mol
InChI Key: LPKJSOYQTBEHPY-UHFFFAOYSA-N
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Description

Diethyl 4,5-diphenylcyclohex-4-ene-1,2-dicarboxylate is an organic compound with the molecular formula C22H24O4. It is a derivative of cyclohexene, featuring two phenyl groups and two ester groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4,5-diphenylcyclohex-4-ene-1,2-dicarboxylate typically involves a Diels-Alder reaction. This reaction combines a diene and a dienophile to form a cyclohexene ring. For example, 1,3-butadiene can react with maleic anhydride to produce cyclohexene derivatives . The reaction conditions often include heating the reactants in a solvent such as xylene, followed by purification steps like crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process might include distillation and recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4,5-diphenylcyclohex-4-ene-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield diacids, while reduction could produce cyclohexane derivatives.

Scientific Research Applications

Diethyl 4,5-diphenylcyclohex-4-ene-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which diethyl 4,5-diphenylcyclohex-4-ene-1,2-dicarboxylate exerts its effects involves its interaction with molecular targets. For example, in a Diels-Alder reaction, the compound acts as a dienophile, reacting with a diene to form a cyclohexene ring. This reaction proceeds through a concerted mechanism, where bonds are formed and broken simultaneously .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 4,5-diphenylcyclohex-4-ene-1,2-dicarboxylate is unique due to its phenyl groups, which can influence its reactivity and physical properties. The presence of ester groups also makes it versatile for various chemical transformations.

Properties

CAS No.

114606-03-0

Molecular Formula

C24H26O4

Molecular Weight

378.5 g/mol

IUPAC Name

diethyl 4,5-diphenylcyclohex-4-ene-1,2-dicarboxylate

InChI

InChI=1S/C24H26O4/c1-3-27-23(25)21-15-19(17-11-7-5-8-12-17)20(18-13-9-6-10-14-18)16-22(21)24(26)28-4-2/h5-14,21-22H,3-4,15-16H2,1-2H3

InChI Key

LPKJSOYQTBEHPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(=C(CC1C(=O)OCC)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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